Cas no 1215325-65-7 (7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one)

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one 化学的及び物理的性質
名前と識別子
-
- 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
- SBB056031
- 7-(trifluoromethyl)-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one
- 1215325-65-7
- 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
- OGRPFRMNFZIHCT-UHFFFAOYSA-N
- 7-(trifluoromethyl)-2,4-dihydro-1,4-benzoxazin-3-one
- F88604
- SCHEMBL17027197
- 7-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- TS-03096
-
- インチ: 1S/C9H6F3NO2/c10-9(11,12)5-1-2-6-7(3-5)15-4-8(14)13-6/h1-3H,4H2,(H,13,14)
- InChIKey: OGRPFRMNFZIHCT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC2=C(C=1)OCC(N2)=O)(F)F
計算された属性
- せいみつぶんしりょう: 217.03506292g/mol
- どういたいしつりょう: 217.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01FAFQ-500mg |
7-(TRIFLUOROMETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE |
1215325-65-7 | 98% | 500mg |
$343.00 | 2025-02-13 | |
1PlusChem | 1P01FA7E-500mg |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 97% | 500mg |
$556.00 | 2023-12-25 | |
1PlusChem | 1P01FA7E-100mg |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 97% | 100mg |
$261.00 | 2023-12-25 | |
1PlusChem | 1P01FA7E-1g |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 97% | 1g |
$816.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614016-1g |
7-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
1215325-65-7 | 98% | 1g |
¥4573.00 | 2024-08-09 | |
Aaron | AR01FAFQ-100mg |
7-(TRIFLUOROMETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE |
1215325-65-7 | 98% | 100mg |
$154.00 | 2025-02-13 | |
Aaron | AR01FAFQ-5g |
7-(TRIFLUOROMETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE |
1215325-65-7 | 98% | 5g |
$1544.00 | 2025-02-13 | |
A2B Chem LLC | AX91882-100mg |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 95% | 100mg |
$111.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614016-500mg |
7-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
1215325-65-7 | 98% | 500mg |
¥3307.00 | 2024-08-09 | |
A2B Chem LLC | AX91882-500mg |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 95% | 500mg |
$248.00 | 2024-04-20 |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-oneに関する追加情報
Professional Introduction to Compound with CAS No 1215325-65-7 and Product Name 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
Compound with the CAS number 1215325-65-7 is a significant molecule in the field of pharmaceutical chemistry, particularly known for its structural motif, 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. This compound has garnered considerable attention due to its unique chemical properties and potential applications in medicinal chemistry. The presence of a trifluoromethyl group in its structure imparts enhanced lipophilicity and metabolic stability, making it an attractive scaffold for drug development. The benzoxazinone core is a well-documented pharmacophore that exhibits diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one derivative has been extensively studied for its pharmacological profile. Recent research has highlighted its potential in inhibiting various enzymatic pathways that are pivotal in cancer progression. The trifluoromethyl group plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding affinity to biological targets. This modification has been shown to enhance the compound's bioavailability and prolong its half-life in vivo, which are critical factors for therapeutic efficacy.
In the realm of oncology, compounds containing the benzoxazinone scaffold have demonstrated promising results in preclinical studies. The 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one derivative has been found to exhibit inhibitory effects on kinases and other enzymes that are overexpressed in tumor cells. These findings align with the growing interest in kinase inhibitors as a cornerstone of targeted cancer therapies. The trifluoromethyl substitution further enhances the potency of these inhibitors by improving their interactions with the active sites of target enzymes.
Moreover, the chemical stability imparted by the trifluoromethyl group makes this compound a favorable candidate for formulation into oral dosage forms. This stability ensures that the drug remains effective throughout its shelf life, reducing the need for refrigeration or special handling conditions. Such attributes are particularly important for drugs intended for widespread use in resource-limited settings where storage conditions may be less than ideal.
Recent advancements in computational chemistry have also facilitated the design of novel derivatives of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. Molecular docking studies have identified key interactions between this compound and its biological targets, providing insights into its mechanism of action. These studies have not only validated previous experimental findings but also suggested new modifications that could further enhance its therapeutic potential. For instance, introducing additional functional groups at specific positions within the benzoxazinone core could lead to compounds with improved selectivity and reduced side effects.
The synthesis of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group is typically achieved through fluorination reactions, which can be performed using various reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride). These reactions must be carefully optimized to ensure high yields and minimal byproduct formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for both research and commercial purposes.
The biological activity of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has also been explored in models of inflammation and infection. Studies have shown that this compound can modulate inflammatory pathways by inhibiting key cytokines and enzymes involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its antimicrobial properties have been investigated, with preliminary results suggesting activity against Gram-positive bacteria and fungi.
In conclusion, compound with CAS No 1215325-65-7 and its derivative 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one represent significant advancements in pharmaceutical chemistry. Their unique structural features and biological activities make them valuable tools for drug discovery and development. Ongoing research continues to uncover new applications for these compounds, particularly in oncology and anti-inflammatory therapies. As our understanding of their mechanisms of action deepens, we can expect to see more derivatives entering clinical trials and eventually reaching patients worldwide.
1215325-65-7 (7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one) 関連製品
- 1261784-21-7(6-Hydroxyquinoline-2-carboxaldehyde)
- 1632-19-5(Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate)
- 1805895-58-2(1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one)
- 1314769-96-4(1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid)
- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)
- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 119866-61-4(4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)
- 2192758-40-8(5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide)
- 1805404-24-3(3-Chloro-4-(difluoromethyl)-5-methoxypyridine-2-methanol)
- 1689850-90-5((2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol)



